1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide
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Overview
Description
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide is a heterocyclic compound that combines the structural motifs of thiazole and pyridine These heterocycles are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[5,4-b]pyridine scaffold . The piperidine-4-carboxamide group can then be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. It may also interact with receptors, modulating their activity and downstream signaling pathways. The exact mechanism depends on the specific biological target and the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure but differ in the position of the nitrogen atom in the pyridine ring.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds incorporate a triazole ring, providing unique chemical properties and biological activities
Uniqueness
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide is unique due to its specific combination of thiazole and pyridine rings with a piperidine-4-carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-10(17)8-3-6-16(7-4-8)12-15-9-2-1-5-14-11(9)18-12/h1-2,5,8H,3-4,6-7H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMEUTVEZGGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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